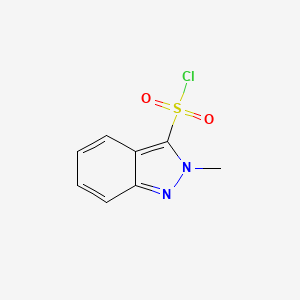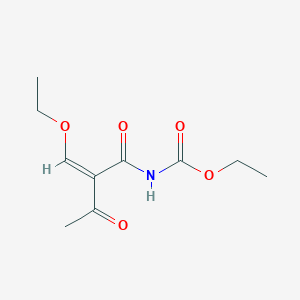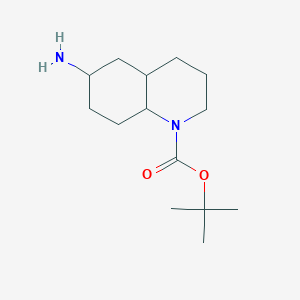
2-methyl-2H-indazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-methyl-2H-indazole-3-sulfonyl chloride consists of an indazole core with a sulfonyl chloride functional group attached at position 3. The chlorine atom is bonded to the sulfur atom, forming the sulfonyl chloride moiety. The methyl group is positioned at position 2 of the indazole ring .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it likely participates in nucleophilic substitution reactions at the sulfonyl chloride group. Further studies would elucidate its reactivity and potential applications .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Extended Oxazoles
2-methyl-2H-indazole-3-sulfonyl chloride serves as a versatile intermediate for synthesizing extended oxazoles. The sulfonyl chloride group facilitates reactions with various nucleophiles, enabling the construction of complex oxazole scaffolds. These oxazoles have potential applications in medicinal chemistry due to their anti-inflammatory properties, as demonstrated in the synthesis of Oxaprozin, an anti-inflammatory drug (Patil & Luzzio, 2016).
Anticancer Activity of Sulfonyl-Triazole Derivatives
Research into this compound derivatives, specifically 2-(phenylsulfonyl)-2H-1,2,3-triazole, has shown moderate anticancer activity against various cancer cell lines. The presence of the sulfonyl group in the triazole ring enhances its biological significance, making these derivatives valuable in drug design and medicinal chemistry (Salinas-Torres et al., 2022).
Electrochemical Sulfonylation
The electrochemical C-H sulfonylation of 2H-indazoles, including 2-methyl-2H-indazole, provides an efficient, metal-free method for synthesizing sulfonylated indazole derivatives. This approach is noteworthy for its room-temperature operation and the ability to introduce a wide variety of functional groups, expanding the chemical diversity and potential applications of 2H-indazole derivatives (Mahanty, Maiti, & De Sarkar, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methylindazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTOULFUMQBHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2658910.png)
![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658912.png)


![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2658915.png)

![N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide](/img/structure/B2658920.png)
![3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2658921.png)
![6,8,9,10,11,12-Hexahydro-5H-imidazo[1,2-d][1,4,8]oxadiazecine;dihydrochloride](/img/structure/B2658922.png)

![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone](/img/structure/B2658927.png)

![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2658929.png)
![N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B2658931.png)
